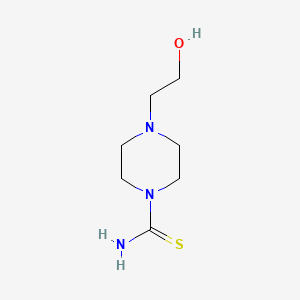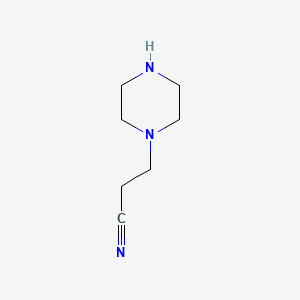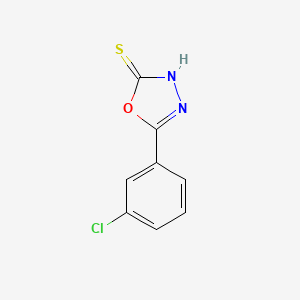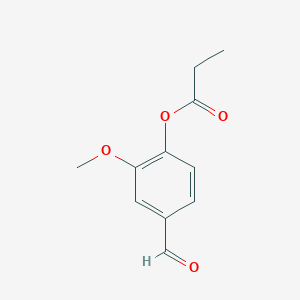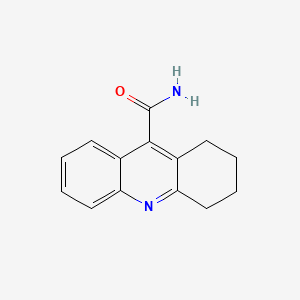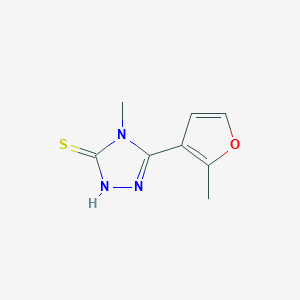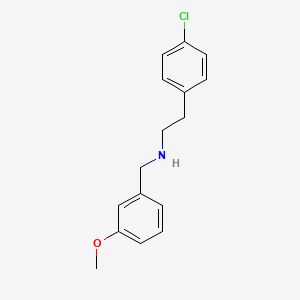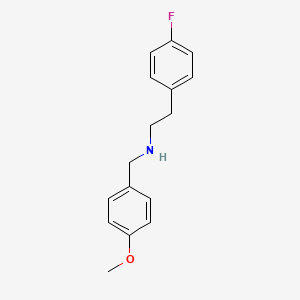
3-Methylcyclohex-3-en-1-one
Overview
Description
3-Methylcyclohex-3-en-1-one is an organic compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . It is a cyclic ketone characterized by a six-membered ring with a double bond and a methyl group attached to the third carbon atom. This compound is also known by other names such as 3-Cyclohexen-1-one, 3-methyl- and 3-Methyl-3-cyclohexen-1-one .
Mechanism of Action
Target of Action
This compound is a non-aromatic cyclic ketone , and its interactions with biological targets are likely to be influenced by its chemical structure and properties.
Pharmacokinetics
Its LogP value is 1.35 , suggesting that it is moderately lipophilic and may be absorbed in the body
Biochemical Analysis
Biochemical Properties
3-Methylcyclohex-3-en-1-one plays a significant role in biochemical reactions due to its reactive ketone group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidation-reduction reactions, where it can act as a substrate or inhibitor. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to altered cellular responses. In terms of gene expression, this compound can act as a transcriptional regulator, either upregulating or downregulating the expression of specific genes. This compound also impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves covalent interactions, which can result in the formation of enzyme-substrate complexes. Additionally, this compound can influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s involvement in these pathways highlights its role in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and binding affinity to cellular components. These interactions determine the localization and accumulation of this compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcyclohex-3-en-1-one can be synthesized through various methods. One common approach involves the oxidation of 3-methylcyclohexene using oxidizing agents such as hydrogen peroxide in the presence of vanadium catalysts . Another method includes the hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods: Industrial production of this compound typically involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce the desired compound . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the methyl group or the double bond can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases.
Major Products Formed:
Oxidation: Carboxylic acids, more complex ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds, various substituted cyclohexenones.
Scientific Research Applications
3-Methylcyclohex-3-en-1-one has diverse applications in scientific research:
Comparison with Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but has the double bond in a different position, leading to different chemical properties and applications.
Cyclohexenone: A simpler structure without the methyl group, used in different industrial applications.
Uniqueness: 3-Methylcyclohex-3-en-1-one is unique due to its specific structure, which combines a methyl group and a double bond within a six-membered ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-methylcyclohex-3-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNXZDNKOXHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185735 | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31883-98-4 | |
| Record name | 3-Methyl-3-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31883-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcyclohex-3-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylcyclohex-3-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 3-Methylcyclohex-3-en-1-one in the Douglas-fir beetle?
A: this compound acts as an anti-aggregative pheromone in the Douglas-fir beetle. [, ] This means that it disrupts the aggregation of beetles, potentially interfering with their ability to mass-attack and overcome the defenses of host trees. [] This compound, along with its isomer 3-methylcyclohex-2-en-1-one and Frontalin, contribute to the complex chemical communication system of the Douglas-fir beetle. []
Q2: How does the presence of angiosperm trees impact the efficacy of this compound?
A: Research suggests that volatile compounds released by angiosperm trees can disrupt the response of the Douglas-fir beetle to attractant-baited traps. [] While the specific mechanisms are not fully understood, this finding highlights the potential for environmental factors to influence the effectiveness of pheromone-based management strategies for this pest.
Q3: What is the structural difference between this compound and 3-Methylcyclohex-2-en-1-one, and does it impact their biological activity?
A: The two compounds are isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. this compound has the double bond within the cyclohexane ring at the 3-position, whereas 3-Methylcyclohex-2-en-1-one has the double bond at the 2-position. While both are found in the Douglas-fir beetle, their specific roles and potential differences in activity require further investigation. [, ]
Q4: Are there field bioassays available that test the efficacy of this compound?
A: Yes, there have been field bioassays conducted to study the effects of this compound on Douglas-fir beetles. [] While specific details of the study are not provided in the abstract, this suggests researchers are actively investigating the potential of this compound for pest management applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


